molecular formula C15H11N3O2 B2930473 4-(Quinazolin-4-ylamino)benzoic acid CAS No. 33683-30-6

4-(Quinazolin-4-ylamino)benzoic acid

Cat. No.: B2930473
CAS No.: 33683-30-6
M. Wt: 265.272
InChI Key: SGTLIIKTRIMNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Quinazolin-4-ylamino)benzoic acid is an organic compound with the molecular formula C15H11N3O2 and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of a quinazoline ring system attached to a benzoic acid moiety through an amino linkage. It is primarily used in research settings for its potential biological activities and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinazolin-4-ylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with quinazoline derivatives. One common method includes the use of microwave-assisted synthesis, which has been shown to be an effective and green approach for the preparation of quinazoline derivatives . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters for scalability and cost-effectiveness would be key considerations.

Chemical Reactions Analysis

Types of Reactions

4-(Quinazolin-4-ylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often used in substitution reactions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Mechanism of Action

The mechanism of action of 4-(Quinazolin-4-ylamino)benzoic acid involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinazoline moiety is known to interact with kinases and other regulatory proteins, affecting signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Quinolin-2-yl)benzoic acid
  • 4-(4-Pyrimidinylamino)benzoic acid
  • 4-(2-Chloro-4-pyrimidinyl)benzoic acid
  • 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid

Uniqueness

4-(Quinazolin-4-ylamino)benzoic acid is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it has shown promising results in inhibiting specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4-(quinazolin-4-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(20)10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTLIIKTRIMNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33683-30-6
Record name 33683-30-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.